Docking Score vs. FWM-4 and Benchmark Fragment
FWM-5 demonstrates a docking score of -10.2 kcal/mol against SARS-CoV-2 NSP13 helicase, representing a 3.7 kcal/mol improvement over the co-crystallized benchmark fragment (-6.5 kcal/mol) . Relative to its closest analog FWM-4 (-11.1 kcal/mol), FWM-5 shows a modest 0.9 kcal/mol reduction in predicted binding affinity, but with a distinctly altered interaction residue profile that may influence selectivity and off-target engagement .
| Evidence Dimension | Docking Score (Binding Affinity Prediction) |
|---|---|
| Target Compound Data | -10.2 kcal/mol |
| Comparator Or Baseline | FWM-4: -11.1 kcal/mol; Benchmark Fragment: -6.5 kcal/mol |
| Quantified Difference | FWM-5 vs. FWM-4: +0.9 kcal/mol (less favorable); FWM-5 vs. Benchmark: -3.7 kcal/mol (more favorable) |
| Conditions | Molecular docking into SARS-CoV-2 NSP13 helicase ATP-binding site (PDB: 5RLW) using AutoDock Vina. |
Why This Matters
This data allows users to select FWM-5 as a moderately potent analog for SAR studies where FWM-4 may be too potent or exhibit different selectivity, providing a nuanced tool for helicase inhibition research.
- [1] El Hassab MA, Eldehna WM, Al-Rashood ST, Alharbi A, Eskandrani RO, Alkahtani HM, Elkaeed EB, Abou-Seri SM. Multi-stage structure-based virtual screening approach towards identification of potential SARS-CoV-2 NSP13 helicase inhibitors. J Enzyme Inhib Med Chem. 2022 Dec;37(1):563-572. doi: 10.1080/14756366.2021.2022659. View Source
- [2] El Hassab MA, Eldehna WM, Al-Rashood ST, Alharbi A, Eskandrani RO, Alkahtani HM, Elkaeed EB, Abou-Seri SM. Table 1: Binding Scores and Interaction Residues. J Enzyme Inhib Med Chem. 2022;37(1). View Source
